

Section 1: Core Physicochemical and Structural Characteristics

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Compound of Interest

Compound Name: (3-Methylcyclohexyl)hydrazine hydrochloride
CAS No.: 680186-97-4
Cat. No.: B1413555

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(3-Methylcyclohexyl)hydrazine hydrochloride is the hydrochloride salt of (3-Methylcyclohexyl)hydrazine. The salt form enhances stability and simplifies handling compared to the free base.[3] The presence of the 3-methylcyclohexyl group introduces a non-polar, alicyclic moiety that can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Chemical Identity and Properties

A summary of the key identifying information and physicochemical properties for the monohydrochloride form is presented in Table 1. It is important to distinguish this from the free base, (3-Methylcyclohexyl)hydrazine (CAS No: 741249-15-0, Molecular Formula: C₇H₁₆N₂, Molecular Weight: 128.22 g/mol), and the dihydrochloride salt (CAS No: 1210726-73-0).[4][5]

Table 1: Physicochemical Properties of **(3-Methylcyclohexyl)hydrazine hydrochloride**

Property	Value	Source(s)
CAS Number	680186-97-4	[6]
Molecular Formula	C ₇ H ₁₇ ClN ₂	[6]
Molecular Weight	164.68 g/mol	[6]
Purity	Typically ≥98%	[6]
Storage Conditions	Sealed in a dry environment at 2-8°C	[6]
SMILES	CC1CCCC(NN)C1.Cl	[6]
Topological Polar Surface Area (TPSA)	38.05 Å ²	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	2	[6]

Note: Physical properties such as melting and boiling points are not readily available in published literature and would require experimental determination.

Structural Considerations: Stereoisomerism

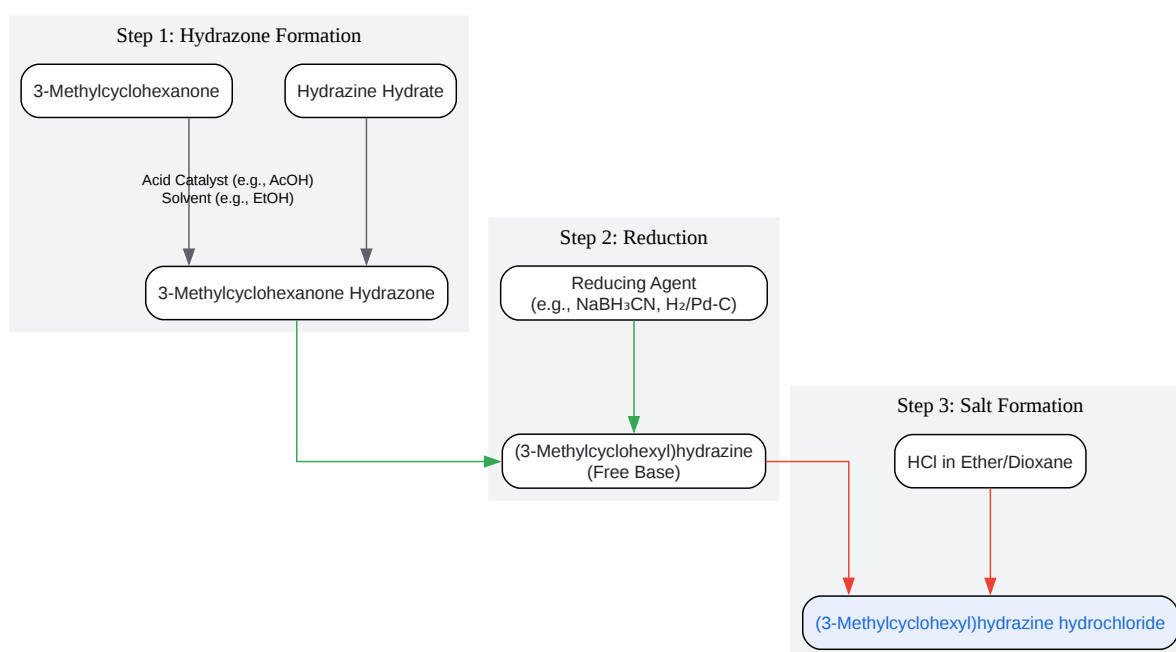
The 3-methylcyclohexyl ring contains two stereocenters (at C1 and C3), which means the compound can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Commercially available **(3-Methylcyclohexyl)hydrazine hydrochloride** is often supplied as a mixture of these cis and trans diastereomers. For specific pharmaceutical applications where stereochemistry is critical for biological activity, separation of these isomers via chiral chromatography or stereoselective synthesis would be a necessary and critical step.

Section 2: Synthetic Pathways and Mechanistic Rationale

While specific, detailed synthetic procedures for **(3-Methylcyclohexyl)hydrazine hydrochloride** are not abundant in peer-reviewed literature, a robust and logical pathway can be proposed based on established organic chemistry principles for the formation of substituted

hydrazines. The most common and industrially scalable approach involves the reductive amination of a ketone, in this case, 3-methylcyclohexanone, with hydrazine.

The overall synthetic workflow can be visualized as a two-step process: formation of a hydrazone intermediate followed by its selective reduction.



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Caption: Proposed synthetic workflow for **(3-Methylcyclohexyl)hydrazine hydrochloride**.

Experimental Protocol: A Proposed Synthesis

This protocol describes a self-validating system where the progress and purity can be checked at each stage.

Step 1: Synthesis of 3-Methylcyclohexanone Hydrazone

- **Reactor Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylcyclohexanone (1.0 eq) and ethanol (3 mL per mmol of ketone).
- **Reagent Addition:** While stirring, add hydrazine hydrate (1.2 eq) dropwise. **Causality:** A slight excess of hydrazine ensures complete conversion of the ketone. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.
- **Reaction:** Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
- **Workup:** Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Reduction to (3-Methylcyclohexyl)hydrazine

- **Reactor Setup:** In a separate flask under an inert atmosphere (N_2 or Ar), dissolve the crude hydrazone from Step 1 in methanol.
- **pH Adjustment:** Add a small amount of bromocresol green indicator. Add methanolic HCl dropwise until the solution turns yellow (pH ~4). **Causality:** The reduction with sodium cyanoborohydride is most efficient under mildly acidic conditions, which promotes iminium ion formation without degrading the reducing agent.
- **Reduction:** Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH_3CN) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

- Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or GC-MS.
- Workup: Quench the reaction by carefully adding 3M NaOH solution until the mixture is basic (pH > 10). Remove the methanol via rotary evaporation. Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base, (3-Methylcyclohexyl)hydrazine.

Step 3: Formation of the Hydrochloride Salt

- Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Cool the solution in an ice bath.
- Precipitation: Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **(3-Methylcyclohexyl)hydrazine hydrochloride** as a white to off-white solid.

Section 3: Applications in Drug Discovery and Development

Hydrazine derivatives are vital building blocks in pharmaceutical development.[3] The hydrazine moiety can be used to synthesize a vast range of bioactive molecules, from antituberculosis agents like isoniazid to potential anticancer and antidepressant drugs.[2]

The **(3-Methylcyclohexyl)hydrazine hydrochloride** molecule offers two key features for drug design:

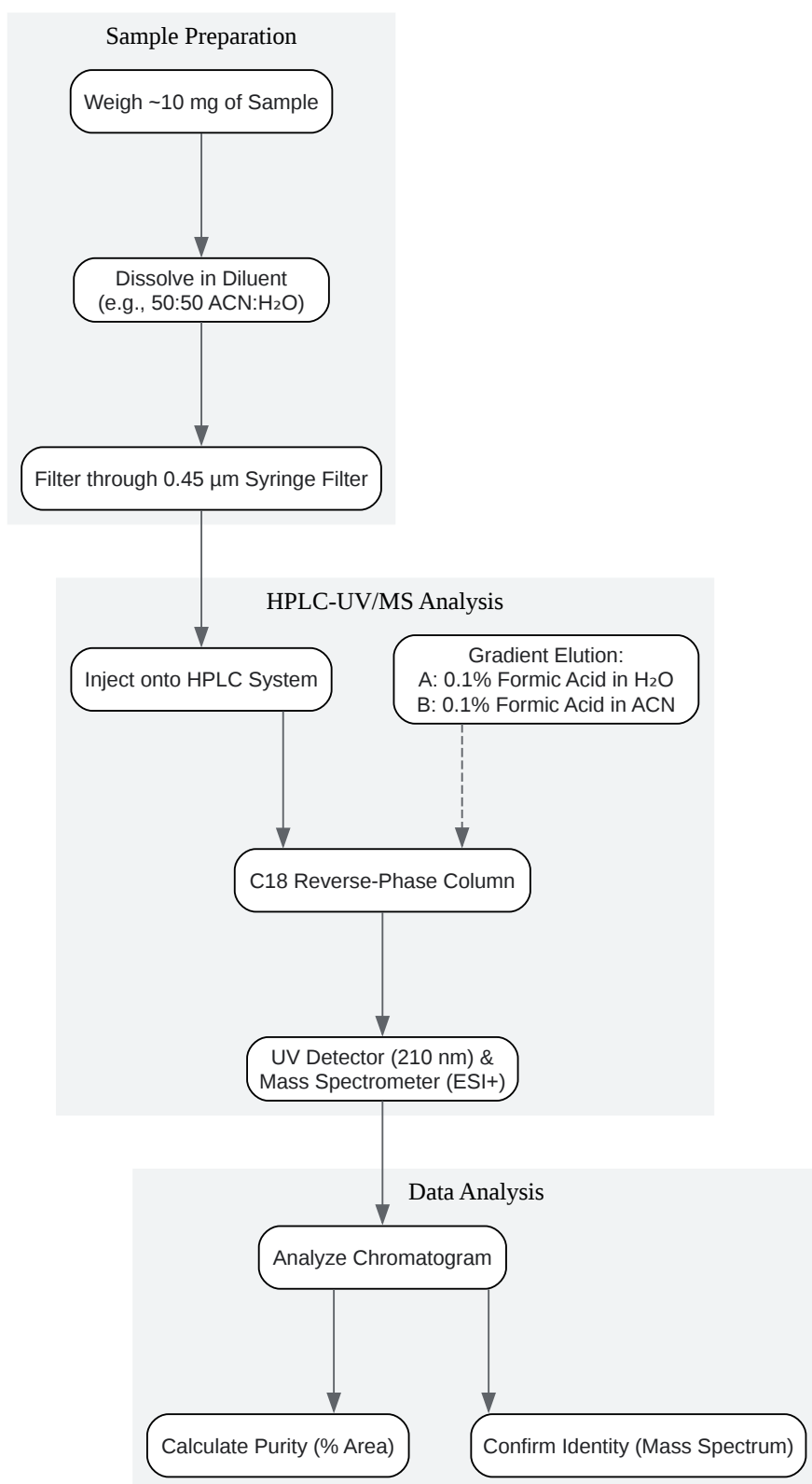
- The Hydrazine Group: This functional group is a potent nucleophile and can be readily derivatized to form stable hydrazones or used as a linchpin in the construction of heterocyclic rings. This versatility is crucial for library synthesis in lead discovery campaigns. [1]

- **The 3-Methylcyclohexyl Group:** This lipophilic moiety can enhance a drug candidate's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The methyl group provides a subtle steric and electronic feature that can be optimized to improve binding affinity and selectivity.

While specific drugs derived directly from this molecule are not prominent in the literature, its structural motifs are relevant. For example, related hydrazine derivatives are investigated for their potential as monoamine oxidase (MAO) inhibitors, a class of antidepressants. The cyclohexyl ring is a common feature in many approved drugs, valued for its ability to fill hydrophobic space and provide a rigid scaffold.

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of any chemical intermediate is paramount in drug development. A combination of chromatographic and spectroscopic methods is typically employed. For a compound like **(3-Methylcyclohexyl)hydrazine hydrochloride**, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) is a suitable method for identity, purity, and impurity profiling.



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Caption: General analytical workflow for purity determination by HPLC-UV/MS.

Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a robust method for assessing the purity of the final product.

1. Materials and Reagents:

- **(3-Methylcyclohexyl)hydrazine hydrochloride** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic Acid (FA), LC-MS grade
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

2. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: 50:50 Acetonitrile:Water.
- Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

3. HPLC Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 μ L
- UV Detection Wavelength: 210 nm

- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Linear gradient from 95% to 5% B
 - 18.1-22 min: Hold at 5% B (re-equilibration)

4. Data Analysis:

- Identity Confirmation: If coupled with a mass spectrometer, confirm the presence of the expected molecular ion peak ($[M+H]^+$) for the free base ($C_7H_{16}N_2$) at m/z 129.14.
- Purity Calculation: Determine the area percent of the main peak in the UV chromatogram relative to the total area of all peaks.

Section 5: Safety, Handling, and Storage

Hydrazine derivatives must be handled with care due to their potential toxicity. While a specific Safety Data Sheet (SDS) for **(3-Methylcyclohexyl)hydrazine hydrochloride** is not widely available, data from related compounds like cyclohexylhydrazine hydrochloride provide essential guidance.^[7]

Table 2: Hazard Summary and Handling Precautions

Hazard Category	Description & Precautionary Statements	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection.	[8]
Skin Corrosion/Irritation	Causes severe skin burns and irritation. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.	[7]
Eye Damage	Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Stability & Reactivity	Stable under normal conditions. Incompatible with strong oxidizing agents.	[9]
Storage	Store locked up in a well-ventilated, dry place. Keep container tightly closed. Recommended storage at 2-8°C.	[6]
Disposal	Dispose of contents/container to an approved waste disposal plant.	

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Conclusion

(3-Methylcyclohexyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its structure, combining a reactive hydrazine moiety with a lipophilic cyclohexyl ring, offers a compelling scaffold for developing novel molecules with tailored biological activities. Understanding its physicochemical properties, synthetic routes, and analytical characterization is essential for researchers and scientists aiming to leverage its capabilities in their work. As with all hydrazine derivatives, adherence to strict safety protocols is mandatory to ensure safe and effective use in the laboratory.

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